molecular formula C23H17FN4O3S2 B2667600 N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1005296-87-6

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2667600
CAS No.: 1005296-87-6
M. Wt: 480.53
InChI Key: ZUDYQSXUHDLBLR-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, a thiazole ring, and a pyridazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would likely involve multiple steps, including:

  • Formation of the benzodioxole ring.
  • Introduction of the fluorophenyl group.
  • Synthesis of the thiazole ring.
  • Formation of the pyridazine ring.
  • Coupling of these intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity, often involving:

  • Catalysts to speed up reactions.
  • Solvents to dissolve reactants and control reaction conditions.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May bind to specific receptors in biological systems.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals.

    Therapeutic Applications: Possible use in treating specific diseases.

Industry

    Material Science: Potential use in the development of new materials.

    Agriculture: Possible applications in developing new agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylthiazol-5-yl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(pyridazin-3-yl)acetamide

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3S2/c1-13-22(33-23(25-13)14-2-4-15(24)5-3-14)17-7-9-21(28-27-17)32-11-20(29)26-16-6-8-18-19(10-16)31-12-30-18/h2-10H,11-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYQSXUHDLBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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